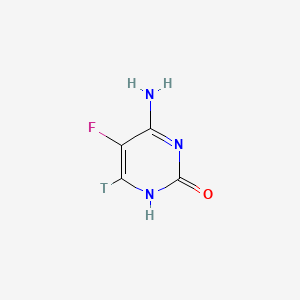

5-Fluorocytosine-6-3H

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Fluorocytosine-6-3H, also known as 5-fluorocytosine, is a synthetic antifungal compound first synthesized in 1957. It is a fluorinated analogue of cytosine and is primarily used to treat fungal infections. The compound is unique in that it has no intrinsic antifungal activity but is converted into 5-fluorouracil within susceptible fungal cells, which then inhibits fungal RNA and DNA synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 5-fluorocytosine involves several steps:

Condensation Reaction: Methyl fluoroacetate is condensed with ethyl formate.

Reaction with Urea: The product undergoes a reaction with urea.

Chlorination Reaction: The intermediate is chlorinated using thionyl chloride.

Ammonolysis Reaction: The chlorinated product is subjected to ammonolysis with ammonium hydroxide.

Hydrolysis Reaction: Finally, the product is hydrolyzed with sulfuric acid to yield 5-fluorocytosine.

Industrial Production Methods

Industrial production methods aim to optimize yield, reduce pollution, and lower costs. One such method involves:

Condensation in Xylene: Ethyl formate is added dropwise in xylene and condensed with methyl fluoroacetate using a metal catalyst.

Chlorination with Organic Amine Catalyst: The intermediate undergoes chlorination with a chlorinating agent in the presence of an organic amine catalyst.

Ammoniation Substitution: The chlorination product is subjected to ammoniation substitution in an ammonia gas pressure environment with phase transfer catalysts.

Acidic Hydrolysis: The final product is obtained through acidic hydrolysis.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluorocytosine undergoes various chemical reactions, including:

Oxidation: Conversion to 5-fluorouracil.

Reduction: Not commonly observed.

Substitution: Chlorination and ammonolysis reactions.

Common Reagents and Conditions

Oxidation: Involves enzymes like cytosine deaminase.

Chlorination: Uses thionyl chloride.

Ammonolysis: Uses ammonium hydroxide.

Major Products

5-Fluorouracil: Form

Biologische Aktivität

5-Fluorocytosine (5-FC), particularly in its tritiated form 5-Fluorocytosine-6-3H, is a significant compound in antifungal therapy and cancer treatment. Its biological activity primarily revolves around its mechanism of action against fungal pathogens and its role as a chemotherapeutic agent. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Antifungal Activity:

5-Fluorocytosine is a pyrimidine analog that is selectively taken up by fungal cells. Once inside, it is converted by cytosine deaminase into 5-fluorouracil (5-FU), which disrupts RNA and DNA synthesis. This process involves two critical steps:

- Deamination: 5-FC is deaminated to 5-FU.

- Phosphorylation: 5-FU is subsequently phosphorylated to form 5-fluorouridine monophosphate (5-FUMP), which inhibits thymidylate synthase and ultimately leads to cell death by interfering with nucleic acid synthesis .

Table 1: Mechanisms of Action of 5-Fluorocytosine

| Mechanism | Description |

|---|---|

| Deamination | Conversion of 5-FC to 5-FU by cytosine deaminase |

| Phosphorylation | Conversion of 5-FU to 5-FUMP, inhibiting DNA synthesis |

| RNA Incorporation | Incorporation of fluorinated nucleotides into RNA, disrupting protein synthesis |

Biological Activity in Fungal Pathogens

Research has demonstrated that 5-Fluorocytosine exhibits significant antifungal activity against various strains such as Candida and Cryptococcus. The compound's efficacy is often enhanced when used in combination with other antifungal agents, such as amphotericin B, particularly in treating systemic fungal infections .

Case Study: Efficacy Against Candida albicans

A study involving 75 isolates of Candida albicans assessed susceptibility to 5-fluorocytosine. Results indicated that the presence of 5-FC significantly reduced fungal growth, particularly in strains lacking resistance mechanisms .

Resistance Mechanisms

Despite its effectiveness, some fungi develop resistance to 5-Fluorocytosine. Common mechanisms include:

- Efflux Pumps: Fungi can expel the drug, reducing intracellular concentrations.

- Enzymatic Alterations: Mutations in enzymes involved in the drug's activation pathway can lead to decreased sensitivity .

Table 2: Resistance Mechanisms in Fungi

| Mechanism | Description |

|---|---|

| Efflux Pumps | Active transporters that remove the drug from fungal cells |

| Enzymatic Mutations | Changes in cytosine deaminase or uridine phosphorylase reduce conversion efficiency |

Clinical Applications

Cancer Treatment:

In oncology, 5-Fluorocytosine serves as an adjunctive therapy for certain cancers due to its ability to inhibit DNA synthesis. It is often combined with other chemotherapeutic agents to enhance efficacy and reduce toxicity .

Research Findings

Recent studies have highlighted the dual role of 5-Fluorocytosine as both an antifungal agent and a potential chemotherapeutic compound. For instance, research indicates that when used alongside efflux pump inhibitors, the antifungal activity of 5-FC can be significantly improved against resistant strains .

Eigenschaften

IUPAC Name |

4-amino-5-fluoro-6-tritio-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)/i1T |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRECTZIEBJDKEO-CNRUNOGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C1=C(C(=NC(=O)N1)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.